Cas no 667465-15-8 (3-(Methylamino)-1-(thiophen-2-yl)propan-1-one)

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one is a synthetic organic compound featuring a thiophene backbone and a methylamino ketone functional group. This structure makes it a versatile intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. The thiophene moiety enhances electron-rich properties, while the methylamino group contributes to reactivity in nucleophilic and condensation reactions. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery and material science. The compound exhibits stability under standard laboratory conditions, ensuring consistent performance in synthetic workflows. Its purity and structural specificity make it a valuable reagent for targeted organic synthesis.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-one structure
667465-15-8 structure
Product Name:3-(Methylamino)-1-(thiophen-2-yl)propan-1-one
CAS No:667465-15-8
MF:C8H11NOS
MW:169.244040727615
CID:2178164
PubChem ID:10035873
Update Time:2025-05-22

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one
    • 3-(methylamino)-1-thiophen-2-ylpropan-1-one
    • 667465-15-8
    • 3-methylamino-1-(2-thienyl)-1-propanone
    • DTXSID00434508
    • SCHEMBL170394
    • DA-03775
    • EN300-795183
    • SCZYZJNFEJZSAQ-UHFFFAOYSA-N
    • AKOS022342000
    • DTXCID50385334
    • Inchi: 1S/C8H11NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6,9H,4-5H2,1H3
    • InChI Key: SCZYZJNFEJZSAQ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(CCNC)=O

Computed Properties

  • Exact Mass: 169.05613515Da
  • Monoisotopic Mass: 169.05613515Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 57.3Ų

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Additional information on 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one: A Comprehensive Overview

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one, identified by the CAS Registry Number 667465-15-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure featuring a thiophene ring and a methylamino group, has garnered attention due to its potential applications in drug design and material science. Recent advancements in synthetic methodologies and computational modeling have further illuminated its properties and functionalities.

The molecular structure of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one is notable for its thiophene moiety, which contributes to its aromaticity and electronic properties. The methylamino group attached to the propanone backbone introduces additional functional complexity, enhancing its reactivity and versatility. Researchers have explored the compound's ability to participate in various chemical reactions, including nucleophilic additions and condensations, making it a valuable building block in organic synthesis.

Recent studies have focused on the biological activity of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one. Investigations into its cytotoxicity, enzyme inhibition, and antioxidant properties have revealed promising results. For instance, experiments conducted in vitro have demonstrated its potential as an inhibitor of specific kinases, which are key targets in cancer therapy. These findings underscore the compound's role as a lead molecule in drug discovery efforts.

In the realm of material science, the compound's electronic properties have been leveraged to develop novel materials for optoelectronic applications. The thiophene ring's conjugation with the propanone group facilitates charge transport, making it suitable for use in organic semiconductors and light-emitting diodes (LEDs). Collaborative research between chemists and engineers has led to prototypes that exhibit improved efficiency and stability compared to traditional materials.

The synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one has also been optimized through green chemistry approaches. Traditional methods often involved multiple steps with hazardous reagents, but recent advancements have introduced more efficient protocols that minimize waste and environmental impact. For example, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high yields.

Moreover, computational studies using density functional theory (DFT) have provided deeper insights into the compound's electronic structure and reactivity. These simulations have helped predict its behavior in various chemical environments, aiding in the design of more effective synthetic pathways and applications.

In conclusion, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one, with its CAS number 667465-15-8, stands as a testament to the interdisciplinary nature of modern chemical research. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a key player in both academic exploration and industrial innovation.

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